

SGN-70: A Technical Guide to Humanization and Antibody Engineering

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the humanization and antibody engineering of SGN-70, a humanized monoclonal antibody targeting CD70, a cell surface antigen expressed on various hematologic malignancies and solid tumors.

Introduction to SGN-70 and its Target

CD70, a member of the tumor necrosis factor (TNF) superfamily, is a compelling target for antibody-based cancer therapy due to its limited expression on normal tissues and aberrant expression on a range of cancers, including Hodgkin and non-Hodgkin lymphoma, multiple myeloma, and renal cell carcinoma.[1][2] SGN-70 is a humanized IgG1 monoclonal antibody designed to elicit potent anti-tumor activity through various Fc-mediated effector functions.[1]

SGN-70 Humanization: From Murine Precursor to Clinical Candidate

The development of SGN-70 involved the humanization of the murine anti-CD70 antibody 1F6 to minimize the risk of immunogenicity in human patients.[1] The primary strategy employed was complementarity-determining region (CDR) grafting.

The CDRs from the heavy and light chain variable regions of the murine 1F6 antibody were grafted onto human germline framework regions.[1] Specifically, the light chain CDRs were



grafted onto the human germline exons B3 and Jk1, while the heavy chain CDRs were grafted onto the human germline exons VH1-2 and JH6.[1]

To optimize antigen binding, a single framework mutation, E46K, was introduced into the humanized heavy chain variable domain.[1] This resulted in the final humanized anti-CD70 antibody, SGN-70.

Antibody Engineering and In Vitro Characterization

SGN-70 was engineered as an IgG1 isotype to maximize its effector functions.[1] A variant, SGN-70v, was also created with impaired Fcy receptor binding to serve as a negative control in mechanism-of-action studies.[1]

Data Presentation: Binding Affinity

The binding affinities of the chimeric (c1F6) and humanized (SGN-70) antibodies to CD70-expressing cells were determined using a cell-based saturation binding assay. The apparent dissociation constants (Kd) are summarized in the table below.

Antibody	Apparent Kd (nmol/L)
Chimeric 1F6 (c1F6)	0.55[1]
Humanized SGN-70	0.97[1]

Experimental Protocols Cell-Based Saturation Binding Assay

Objective: To determine the apparent binding affinity (Kd) of c1F6 and SGN-70 to CD70-expressing cells.

Materials:

- CD70-positive 786-O tumor cells[1]
- Europium-labeled SGN-70 and c1F6 antibodies[1]
- Assay buffer



Fluorometer

Protocol:

- Varying concentrations of europium-labeled SGN-70 or c1F6 were incubated with a fixed number of CD70+ 786-O tumor cells.[1]
- The cell-antibody mixtures were incubated to allow binding to reach equilibrium.
- · Unbound antibody was removed by washing.
- The relative fluorescence of the cell-bound, europium-labeled antibody was measured using a fluorometer.[1]
- The apparent Kd values were determined as the concentration of antibody required for halfmaximal binding.[1]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

Objective: To assess the ability of SGN-70 to induce the lysis of CD70-positive tumor cells by immune effector cells.

Materials:

- CD70-positive target cells (e.g., 786-O)[1]
- Peripheral blood mononuclear cells (PBMCs) as a source of effector cells (e.g., Natural Killer cells)
- SGN-70 and control IgG antibodies
- · Cell culture medium
- Lysis detection reagent (e.g., lactate dehydrogenase (LDH) release assay kit)

Protocol:



- CD70+ target cells (786-O) were seeded in a 96-well plate.[1]
- Varying concentrations of SGN-70 or a non-binding control IgG were added to the wells and incubated with the target cells to allow for opsonization.
- Freshly isolated PBMCs were added to the wells at a specific effector-to-target cell ratio.
- The plate was incubated for a defined period (e.g., 4 hours) at 37°C to allow for cell lysis.
- The amount of target cell lysis was quantified by measuring the release of LDH into the supernatant using a commercially available kit.

Complement-Dependent Cytotoxicity (CDC) Assay

Objective: To evaluate the capacity of SGN-70 to lyse CD70-positive tumor cells via the classical complement pathway.

Materials:

- CD70-positive target cells (e.g., MHH-PREB-1)[1]
- SGN-70 and control IgG antibodies
- Normal human serum as a source of complement
- Cell viability dye or lysis detection reagent

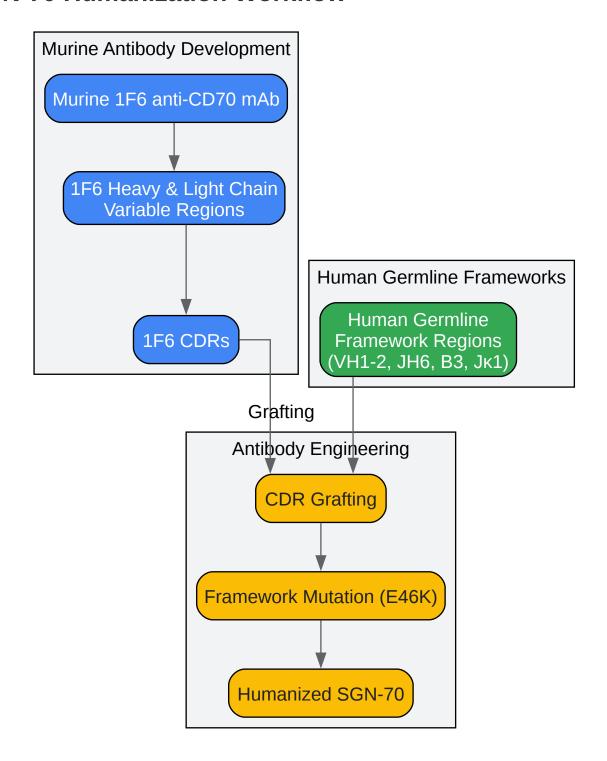
Protocol:

- CD70+ target cells (MHH-PREB-1) were plated in a 96-well plate.[1]
- Different concentrations of SGN-70 or a control IgG were added to the wells.
- A source of active human complement (normal human serum) was added to the wells.
- The plate was incubated for a specified time at 37°C to allow for complement activation and cell lysis.



Cell lysis was determined by measuring the percentage of dead cells using a viability dye
and flow cytometry or by quantifying the release of intracellular components.

Mandatory Visualizations SGN-70 Humanization Workflow

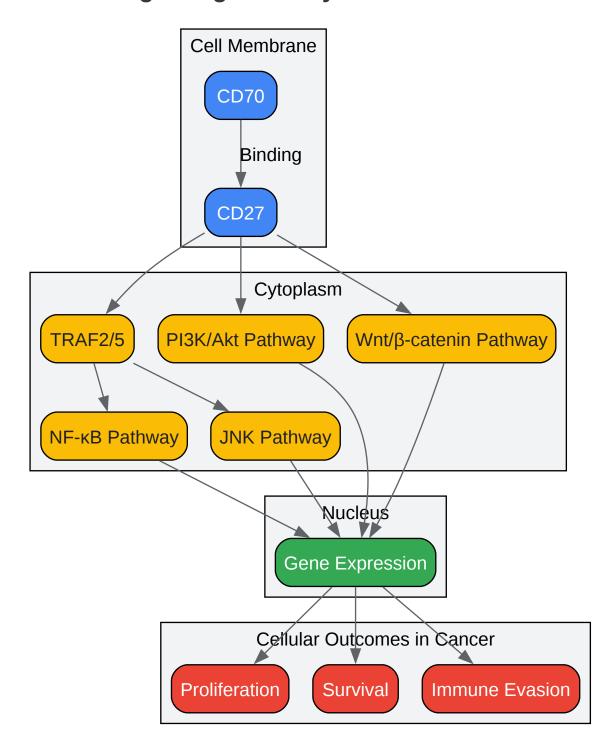




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Caption: SGN-70 Humanization Workflow.

CD70-CD27 Signaling Pathway in Cancer

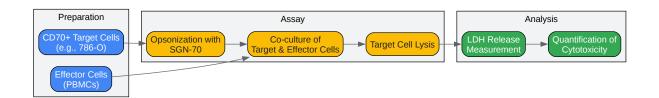


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Caption: CD70-CD27 Signaling in Cancer.

Experimental Workflow for ADCC Assay



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Caption: ADCC Experimental Workflow.

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